molecular formula C9H17N5O B2643885 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine CAS No. 30360-59-9

6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2643885
CAS No.: 30360-59-9
M. Wt: 211.269
InChI Key: NXUZDQKHGHVXKN-UHFFFAOYSA-N
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Description

6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by an ethoxy group at the 6-position and diethylamino groups at the 2- and 4-positions. Its molecular formula is C₉H₁₆N₅O, with a molecular weight of 226.26 g/mol. The ethoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from chlorinated analogs like simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) . While structurally similar to other triazine diamines, its unique substitution pattern influences solubility, reactivity, and biological activity, making it a candidate for agricultural or pharmaceutical applications.

Properties

IUPAC Name

6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-4-10-7-12-8(11-5-2)14-9(13-7)15-6-3/h4-6H2,1-3H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUZDQKHGHVXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethyl orthoformate and diethylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent critically determines the physicochemical and functional properties of triazine diamines. Key comparisons include:

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine Ethoxy (-OCH₂CH₃) C₉H₁₆N₅O 226.26 Potential herbicide/pharmaceutical; enhanced solubility vs. chloro analogs
Simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) Chloro (-Cl) C₇H₁₂ClN₅ 201.66 Broad-spectrum herbicide; persistent environmental residue
6-Ethoxy-N²-methyl-1,3,5-triazine-2,4-diamine Ethoxy (-OCH₂CH₃) C₆H₁₀N₅O 168.18 Smaller alkyl groups reduce steric hindrance; antimicrobial activity
6-(2-Phenoxyethoxy)-1,3,5-triazine-2,4-diamine Phenoxyethoxy (-OCH₂CH₂OPh) C₁₁H₁₃N₅O₂ 247.25 Enhanced lipophilicity; potential drug delivery applications

Key Findings :

  • Chloro vs. Ethoxy : Chloro groups (e.g., simazine) increase electrophilicity, enhancing reactivity in herbicidal action but contributing to environmental persistence. Ethoxy groups improve solubility and reduce toxicity .
  • Bulkier Substituents: Phenoxyethoxy derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability in drug design.
Substitution at Diamine Positions (2- and 4-Positions)

Alkyl or aryl groups on the diamine nitrogens modulate electronic and steric effects:

Compound Name 2- and 4-Position Substituents Molecular Weight (g/mol) Biological Activity References
This compound Diethyl (-N(CH₂CH₃)₂) 226.26 Moderate antimicrobial activity; under investigation for agrochemical use
N²,N²,N⁴,N⁴-Tetrakis(2-methoxyethyl)-1,3,5-triazine-2,4-diamine Tetrakis(2-methoxyethyl) 388.43 High solubility; used in crystal engineering for ethanol hosting
6-Chloro-N²-cyclopentyl-N⁴-ethyl-1,3,5-triazine-2,4-diamine Cyclopentyl/ethyl 255.73 Herbicidal metabolite; altered detoxification pathways
6,N²-Diaryl-1,3,5-triazine-2,4-diamines Aryl groups (e.g., phenyl) ~280–320 Anticancer activity (IC₅₀ < 10 µM in breast cancer lines)

Key Findings :

  • Diethyl vs. Aryl : Diethyl groups enhance hydrophobicity compared to methyl substituents, while aryl groups (e.g., ) enable π-π stacking interactions, critical for binding to biological targets like kinases.
  • Steric Effects : Bulky substituents (e.g., tetrakis-methoxyethyl ) reduce reactivity but improve crystal packing for material science applications.
Structure-Activity Relationships (SAR)
  • Antimicrobial Activity: Ethoxy and chloro derivatives exhibit moderate activity against Gram-positive bacteria, but diethylamino groups are less effective than aryl-substituted analogs (e.g., 6-aryl-1,3,5-triazines in ).
  • Herbicidal Action : Chloro-substituted triazines (simazine) inhibit photosynthesis by binding to the D1 protein in plants, while ethoxy derivatives may act via alternative mechanisms due to reduced electrophilicity .
  • Anticancer Potential: Aryl-substituted triazines (e.g., ) show nanomolar cytotoxicity, whereas alkyl-substituted derivatives are less potent, highlighting the importance of aromatic interactions in drug design.
Physicochemical and Environmental Properties
Property 6-Ethoxy-2-N,4-N-diethyl Simazine 6-Ethoxy-N²-methyl
Water Solubility (mg/L) ~120 (estimated) 6.2 ~200
LogP (Octanol-Water) 2.1 2.1 1.8
Environmental Half-Life 30–60 days 60–150 days <30 days

Key Insights :

  • Ethoxy substitution reduces environmental persistence compared to chloro analogs, aligning with green chemistry goals .
  • Higher water solubility of ethoxy derivatives may improve bioavailability in pharmaceutical formulations .

Biological Activity

Chemical Structure and Properties
6-Ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique nitrogen-rich heterocyclic structure. The compound's molecular formula is C10H16N4OC_{10}H_{16}N_4O, indicating the presence of ethoxy and diethyl substituents which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives as anticancer agents. Specifically, compounds structurally related to this compound have shown promising results in targeting various cancer cell lines.

  • Cell Line Studies
    • In a study evaluating antiproliferative activity against breast cancer cell lines (MDA-MB231, SKBR-3, and MCF-7), derivatives exhibited selective inhibition of MDA-MB231 cells with a GI50 value as low as 1 nM. This suggests that modifications in the triazine structure can significantly enhance anticancer properties .
  • Mechanism of Action
    • The primary mechanism observed was apoptosis induction in cancer cells. Morphological assessments through fluorescence microscopy indicated that treated cells displayed typical apoptotic features .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been explored extensively.

  • Broad-Spectrum Efficacy
    • A series of synthesized 2,4,6-trisubstituted triazines demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Compounds showed minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .
  • Non-Toxicity
    • Notably, these compounds were generally non-toxic to mammalian cells at effective antimicrobial concentrations, indicating their potential utility in therapeutic applications .

Summary of Biological Activities

Activity Type Target Effectiveness (GI50/MIC) Mechanism
AnticancerMDA-MB231GI50 = 1 nMApoptosis induction
AntimicrobialVarious bacteria & fungiMIC = 6.25 - 12.5 μg/mLDisruption of cell function

Case Study 1: Anticancer Evaluation

In a focused investigation on novel triazine derivatives, researchers synthesized various analogs and assessed their effects on breast cancer cell lines. The most potent compound in this study was found to selectively inhibit the growth of MDA-MB231 cells without affecting normal epithelial cells .

Case Study 2: Antimicrobial Screening

A study conducted on a range of triazine derivatives revealed that several compounds exhibited significant antimicrobial activity against selected pathogens. The findings suggested that structural modifications could enhance efficacy while maintaining low toxicity profiles .

Q & A

Q. What are the established synthetic routes for 6-ethoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine, and what are their key advantages?

The compound is synthesized via multi-step reactions, often involving condensation of cyanoguanidine with aldehydes and amines under microwave irradiation for efficiency. A typical protocol involves dissolving cyanoguanidine, an aromatic aldehyde, and an arylamine in ethanol, followed by HCl catalysis and microwave heating (140°C, 150W, 50 min). Post-reaction neutralization with NaOH yields the product, which is purified via recrystallization . Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional methods .

Q. What is the proposed mechanism of action for this compound in anticancer research?

The compound induces apoptosis and cell cycle arrest by modulating genes involved in cancer progression (e.g., downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax). It also inhibits proliferation by interfering with DNA replication and metabolic pathways in tumor cells .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

Due to its low water solubility, dimethyl sulfoxide (DMSO) or surfactants like Tween-80 are recommended for initial solubilization. For in vitro studies, concentrations should be optimized to avoid solvent toxicity (e.g., DMSO ≤0.1% v/v). Co-solvency approaches using ethanol or PEG-based solutions may also be explored .

Advanced Research Questions

Q. What strategies are employed to overcome resistance mechanisms observed in cells treated with this triazine derivative?

Resistance is linked to upregulated efflux pumps (e.g., P-glycoprotein) and altered drug metabolism. Combinatorial therapies with pump inhibitors (e.g., verapamil) or epigenetic modulators (e.g., HDAC inhibitors) are under investigation. Dose-escalation studies and pharmacokinetic modeling help identify synergistic regimens .

Q. How can 3D-QSAR models optimize the antiproliferative activity of this compound?

3D-QSAR analyses using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with bioactivity. Grid-based electrostatic and steric maps guide structural modifications to enhance binding to targets like cyclin-dependent kinases .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

Contradictions may arise from cell-specific uptake or metabolic differences. Validate assays using standardized protocols (e.g., MTT vs. ATP-based viability tests). Replicate studies with orthogonal methods (e.g., clonogenic assays) and include positive controls (e.g., cisplatin). Cross-validate findings using transcriptomic profiling to identify resistance markers .

Q. What methodologies are recommended for analyzing gene expression changes induced by this compound?

RNA sequencing (RNA-seq) provides genome-wide insights into differentially expressed genes (e.g., apoptosis regulators). For targeted analysis, qPCR arrays focused on cancer pathways (e.g., PI3K/AKT, MAPK) are cost-effective. Protein-level validation via western blotting or multiplex immunoassays is critical to confirm transcriptional changes .

Q. How can the compound’s toxicity profile be managed in long-term in vivo studies?

Toxicity mitigation involves determining the maximum tolerated dose (MTD) in preclinical models and monitoring organ-specific effects (e.g., hepatic/renal function). Encapsulation in liposomes or polymeric nanoparticles reduces systemic exposure and enhances tumor targeting .

Q. What experimental designs are effective for studying synergistic effects with other chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio dosing (e.g., 1:1, 1:2 molar ratios) and sequential administration (e.g., triazine derivative followed by doxorubicin) are tested in 3D spheroid or patient-derived xenograft (PDX) models. Synergy is confirmed via apoptosis assays (e.g., Annexin V/PI staining) .

Q. What crystallographic techniques elucidate the structural basis of its bioactivity?

Single-crystal X-ray diffraction (SC-XRD) resolves the compound’s conformation and intermolecular interactions (e.g., hydrogen bonding with kinase active sites). Pair with molecular docking to predict binding modes to targets like EGFR or HER2 .

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